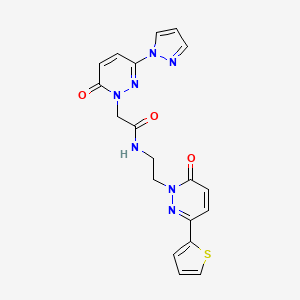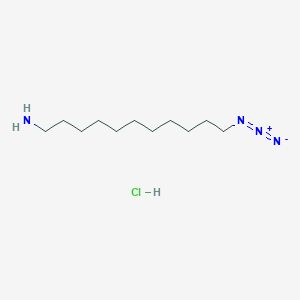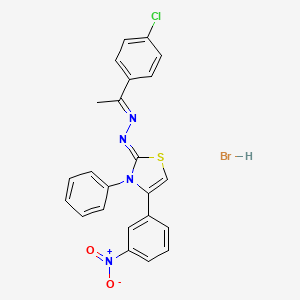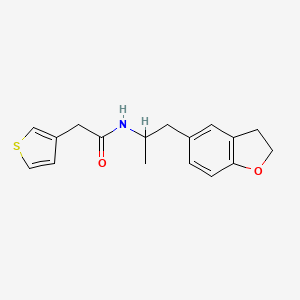
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that contains several heterocyclic rings including pyrrole, pyrimidine, piperazine, and pyrazine . These structural components are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and their substituents. The spatial orientation of these substituents can lead to different stereoisomers, which can have different biological profiles due to their different binding modes to proteins .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the heterocyclic rings and their substituents. For example, the pyrrole ring is known to participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the characteristics of the heterocyclic rings and their substituents. For example, the presence of nitrogen in the rings would likely make the compound a base, and the different substituents could affect the compound’s solubility, stability, and reactivity .
作用機序
Target of Action
The compound, also known as (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, is a novel derivative designed and synthesized for its potential anti-tubercular activity . The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis.
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound interacts with the bacterium, inhibiting its growth and proliferation. The specific molecular interactions of the compound with its target are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathways involved in the growth and proliferation of Mycobacterium tuberculosis H37Ra . The downstream effects of this interaction result in the inhibition of the bacterium’s growth, effectively combating the tuberculosis infection.
Result of Action
The result of the compound’s action is the significant inhibition of Mycobacterium tuberculosis H37Ra growth . This makes the compound a potential candidate for the development of new anti-tubercular drugs.
実験室実験の利点と制限
One of the advantages of using (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further development. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research and development of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone. One of the areas that require further investigation is its mechanism of action, as a better understanding of this can lead to the development of more effective drugs. Additionally, further studies are needed to determine its potential applications in other fields, such as materials science and environmental science. Finally, more research is needed to optimize the synthesis method of this compound, making it easier to obtain in large quantities.
In conclusion, this compound is a chemical compound that has significant potential in various fields of scientific research. Its potent anticancer activity, antibacterial and antifungal activity, and complex synthesis method make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method.
合成法
The synthesis of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is through the reaction of pyrazin-2-yl hydrazine with 4-(6-bromo-pyrimidin-4-yl)-piperazine in the presence of a suitable base, followed by the reaction with 1H-pyrrole-1-carboxylic acid. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. Several studies have reported the potential of this compound as an anticancer agent, as it exhibits cytotoxic activity against various cancer cell lines.
特性
IUPAC Name |
pyrazin-2-yl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(14-12-18-3-4-19-14)24-9-7-23(8-10-24)16-11-15(20-13-21-16)22-5-1-2-6-22/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFQILBQQUZLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2900629.png)
![1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one](/img/structure/B2900630.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2900633.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2900634.png)

![2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2900638.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2900641.png)
![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2900642.png)

![N-(Naphthalen-1-ylmethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2900647.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2900648.png)
